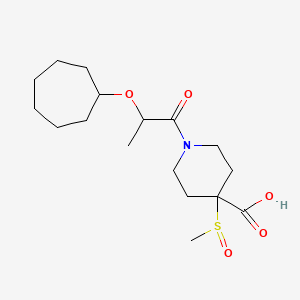
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely used in scientific research for its unique properties. This compound has shown promise in various applications, including as a tool for studying the mechanism of action of benzodiazepines, as well as for investigating the role of GABA receptors in the central nervous system.
Mecanismo De Acción
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 acts as a partial inverse agonist at the benzodiazepine site of the GABA-A receptor. This means that it binds to the receptor and reduces the activity of the receptor in the absence of GABA, while enhancing the activity of the receptor in the presence of GABA.
Biochemical and Physiological Effects:
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 has been shown to have a number of biochemical and physiological effects, including reducing the sedative effects of benzodiazepines, blocking the development of benzodiazepine tolerance, and reducing the severity of benzodiazepine withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 in lab experiments is its ability to selectively bind to the benzodiazepine site of the GABA-A receptor. This property makes it a valuable tool for studying the mechanism of action of benzodiazepines and for investigating the role of GABA receptors in the central nervous system. However, one limitation of using 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 is that it may not accurately reflect the effects of benzodiazepines in vivo, as it has been shown to have different effects in different animal models.
Direcciones Futuras
There are a number of potential future directions for research on 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513. One area of interest is investigating the potential therapeutic applications of 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513, particularly in the treatment of benzodiazepine dependence and withdrawal. Another area of interest is exploring the potential use of 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 as a tool for investigating the role of GABA receptors in the development of anxiety and other psychiatric disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 and to determine its potential as a therapeutic agent.
Métodos De Síntesis
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 can be synthesized through a multi-step process that involves the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate, followed by cyclization with acetic anhydride and subsequent reduction with sodium borohydride. The final product is obtained through a reaction with 3,4-dihydro-2H-pyran-6-carboxylic acid.
Aplicaciones Científicas De Investigación
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one 15-4513 has been widely used in scientific research for its ability to selectively bind to the benzodiazepine site of the GABA-A receptor. This property has made it a valuable tool for investigating the mechanism of action of benzodiazepines, as well as for studying the role of GABA receptors in the central nervous system.
Propiedades
IUPAC Name |
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-14-8-9-17(12-6-2-1-5-11(12)16-14)15(19)13-7-3-4-10-20-13/h1-2,5-7H,3-4,8-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHLTXTXZODAGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)C(=O)N2CCC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dihydro-2H-pyran-6-carbonyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(aminomethyl)-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]oxane-3-carboxamide](/img/structure/B7439560.png)
![2-[3-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)furan-2-yl]acetic acid](/img/structure/B7439563.png)

![2-[[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7439567.png)
![1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole](/img/structure/B7439573.png)

![3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide](/img/structure/B7439583.png)
![2-[3-(1,2-dimethoxyethyl)-1,2,4-oxadiazol-5-yl]-3,4-dihydro-1H-naphthalen-2-ol](/img/structure/B7439593.png)
![3-(1,3-Benzothiazol-2-yl)-2,3-dihydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B7439600.png)
![(2R)-2-[[(3S,4S)-1-benzyl-4-cyclopentylpyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7439608.png)
![3-[1-(2,3-Difluoro-4-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7439616.png)
![4-[(3-Methoxy-1,2-thiazol-5-yl)methyl-methylamino]pyrimidine-2-carbonitrile](/img/structure/B7439626.png)
![N-[2-hydroxy-2-(1H-imidazol-5-yl)ethyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7439641.png)
![6-methyl-2-(methylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7439648.png)